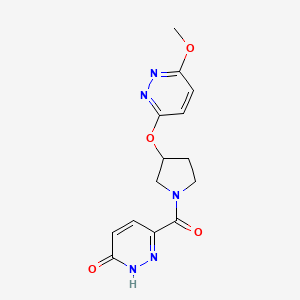

![molecular formula C13H26N2O3 B2947683 tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate CAS No. 1049155-71-6](/img/structure/B2947683.png)

tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a chemical compound with the CAS Number: 1049155-71-6 . It has a molecular weight of 258.36 . The IUPAC name for this compound is tert-butyl 3-{[2-(4-morpholinyl)ethyl]amino}propanoate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a storage temperature of 28 C . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用

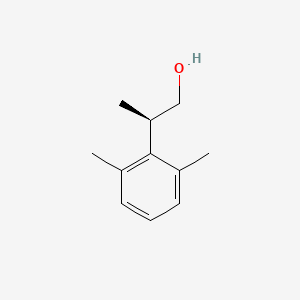

Asymmetric Synthesis

The compound tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate plays a role in the asymmetric synthesis of α-amino acids, as demonstrated by its involvement in the synthesis of (5S,6R)-4-tert-Butyloxycarbonyl-5,6-diphenymorpholin-2-one. This process is crucial for generating enantiomerically pure compounds, which are essential in pharmaceutical development for their bioactivity specificity (Williams et al., 2003).

Novel Synthesis Pathways

Further research has explored novel synthesis pathways involving tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate, leading to the development of cis-3,5-disubstituted morpholine derivatives. These derivatives have potential applications in medicinal chemistry, showcasing the compound's versatility in synthesizing structurally diverse molecules (D’hooghe et al., 2006).

Corrosion Inhibition

The compound has also been evaluated as a corrosion inhibitor for carbon steel, demonstrating its utility beyond pharmaceutical applications. Studies involving tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, a related compound, highlight the potential of tert-Butyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate derivatives in protecting metals from corrosion, which is critical in industrial processes (Faydy et al., 2019).

Chiral Building Blocks

The compound serves as a building block for chiral molecules, exemplified by its use in the large-scale preparation of chiral components for renin inhibitors. This application underscores its importance in the synthesis of biologically active molecules that can interact with specific proteins involved in disease processes (Doswald et al., 1994).

Electrophilic Addition and Cyclization

It is also a precursor in electrophilic addition and cyclization reactions, leading to the creation of complex molecules such as 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives. These molecules have potential pharmaceutical applications, further illustrating the compound's role in advancing synthetic organic chemistry (Davies et al., 2009).

特性

IUPAC Name |

tert-butyl 3-(2-morpholin-4-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)4-5-14-6-7-15-8-10-17-11-9-15/h14H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKSKQOHLYPUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)

![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)

![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2947614.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2947615.png)